5-(Dimethylamino)-2-methylpentan-2-OL
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Overview
Description
5-(Dimethylamino)-2-methylpentan-2-OL is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a pentane backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-methylpentan-2-OL typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the alkylation of dimethylamine with a methylated pentane derivative. The reaction is usually carried out in the presence of a base catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-methylpentan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
5-(Dimethylamino)-2-methylpentan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-methylpentan-2-OL involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethanol: Similar in structure but with a shorter carbon chain.
Dimethylaminopropanol: Contains an additional carbon atom compared to 5-(Dimethylamino)-2-methylpentan-2-OL.
Dimethylaminobutanol: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Biological Activity
5-(Dimethylamino)-2-methylpentan-2-OL is an organic compound with significant biological activity, primarily attributed to its structural features, including a dimethylamino group and a hydroxyl group. This article explores the compound's biological interactions, mechanisms of action, and potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₉N₁O
- Molecular Weight : Approximately 143.25 g/mol
- Functional Groups :
- Dimethylamino group (-N(CH₃)₂)
- Hydroxyl group (-OH)
The presence of these functional groups enhances the compound's solubility in polar solvents and its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions.
Mechanisms of Biological Activity
This compound has been studied for its role in modulating enzyme activity, making it a candidate for further research in drug design and biochemical assays. The dimethylamino group is particularly crucial as it facilitates binding with proteins and enzymes, influencing their biological functions.
Interaction Studies
Research indicates that this compound can bind to specific molecular targets, affecting their activity. The interaction studies demonstrate:
- Binding Affinity : The compound exhibits a strong affinity for certain enzymes, potentially altering their catalytic efficiency.
- Enzyme Modulation : It has been shown to act as a probe in biochemical assays, providing insights into enzyme mechanisms and substrate interactions.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be understood better by comparing it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Dimethylaminoethanol | Shorter carbon chain (C₂) | Simpler structure, less steric hindrance |
Dimethylaminopropanol | One additional carbon atom (C₃) | Slightly different reactivity due to chain length |
Dimethylaminobutanol | Two additional carbon atoms (C₄) | Increased hydrophobicity compared to target compound |
(2S)-1-(Dimethylamino)-2-methylbutan-3-one | Similar backbone but includes a ketone functional group | Different reactivity profile due to ketone presence |
This table highlights how the specific combination of functional groups and carbon chain length in this compound confers distinct chemical properties that enhance its utility in various applications.
Antimicrobial Activity
A study evaluated the antimicrobial properties of compounds related to this compound. It was found that derivatives showed significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that variations in the alkyl chain length and functional groups could influence the antimicrobial efficacy .
Enzyme Inhibition Studies
Research on enzyme inhibition demonstrated that this compound could inhibit ATPase activity in vitro. This inhibition suggests potential applications in developing therapeutic agents targeting ATP-dependent processes. The compound's ability to modulate enzyme activity positions it as a valuable tool for biochemical research .
Properties
CAS No. |
43078-29-1 |
---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-(dimethylamino)-2-methylpentan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2,10)6-5-7-9(3)4/h10H,5-7H2,1-4H3 |
InChI Key |
JAQNKHZRFYKAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN(C)C)O |
Origin of Product |
United States |
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